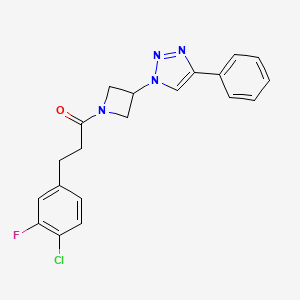

3-(4-chloro-3-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O/c21-17-8-6-14(10-18(17)22)7-9-20(27)25-11-16(12-25)26-13-19(23-24-26)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGXNNHUMCWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-chloro-3-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one (CAS Number: 231278-20-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 405.85 g/mol. The compound features a triazole moiety, which is known for its significant role in medicinal chemistry due to its diverse biological activities.

Research indicates that compounds containing triazole rings often exhibit antimicrobial , anti-inflammatory , and anticancer properties. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in signaling pathways related to cancer progression. The presence of the triazole ring may enhance binding affinity to target proteins, potentially leading to reduced cell proliferation in cancerous cells .

- Modulation of the NLRP3 Inflammasome : Recent studies suggest that triazole-containing compounds can selectively inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to decreased IL-1β release, a cytokine involved in inflammation .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. In vitro studies have demonstrated that it exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Chloramphenicol | 64 |

| Escherichia coli | 16 | Cephalothin | 32 |

| Salmonella typhimurium | 32 | Ampicillin | 64 |

Anti-Cancer Activity

Preliminary studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values observed suggest significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Doxorubicin | 5 |

| A549 (Lung Cancer) | 15 | Cisplatin | 8 |

Case Studies

Case Study 1: NLRP3 Inhibition

In a recent study focusing on NLRP3 inflammasome inhibitors, the compound demonstrated a dose-dependent inhibition of IL-1β release upon LPS/ATP stimulation. The IC50 was recorded at approximately , indicating robust activity against inflammatory pathways .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase, suggesting its potential as an effective anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Halogenated Aryl Groups

Key analogues include:

(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Fig. 60, ): Replaces the azetidine with a propenone chain and introduces a dichlorophenyl group. The absence of the azetidine reduces conformational rigidity compared to the target compound .

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ): Incorporates a thiazole ring and pyrazole moiety, creating a larger planar system. The target compound’s azetidine may enhance solubility due to reduced planarity .

(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocen-2-yl)prop-2-en-1-one (): Substitutes azetidine with a ferrocene group, introducing redox-active metal centers. This contrast highlights the target compound’s purely organic framework .

Substituent Effects on Physicochemical Properties

- Halogen Position : The target compound’s 4-chloro-3-fluorophenyl group differs from analogues with para-fluoro (e.g., ) or dichloro substituents (). Meta-fluoro substitution may alter electronic effects (e.g., dipole moments) and intermolecular interactions compared to para-fluoro derivatives .

- Heterocyclic Core : Azetidine’s smaller ring size increases ring strain but enhances metabolic stability compared to five-membered heterocycles (e.g., pyrazole in ).

Key Research Findings

Conformational Flexibility : The azetidine in the target compound likely introduces torsional strain, reducing planarity compared to thiazole- or pyrazole-containing analogues. This may improve solubility but complicate crystallization .

Electronic Effects : The 4-chloro-3-fluorophenyl group’s asymmetric substitution could enhance dipole-dipole interactions in crystal packing compared to para-substituted derivatives .

Synthetic Accessibility: Triazole formation via click chemistry is a common thread, but azetidine functionalization may require specialized reagents (e.g., azetidine-3-carboxylates), increasing synthesis complexity relative to ferrocene or propenone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.